molecular formula C10H15Cl3FN3 B1433621 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 1798728-62-7

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No. B1433621
M. Wt: 302.6 g/mol
InChI Key: IPFFCWLFVPIHRY-UHFFFAOYSA-N
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Description

“1-(5-chloro-3-fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2567497-70-3 . It has a molecular weight of 288.58 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClFN3.2ClH/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14;;/h5-6,12H,1-4H2;2*1H .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a compound that has been the subject of various research studies, particularly in the field of organic chemistry and medicinal chemistry. A key area of focus has been the synthesis of novel compounds and the exploration of their chemical properties. For instance, the study by Hand and Baker (1989) involved the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, demonstrating the versatility of these compounds in chemical reactions (Hand & Baker, 1989). Additionally, the work by Saloutin, Skryabina, and Burgart (1992) showed the preparation of 2,3-dihydro-1H-1,4-diazepines by reacting fluoroalkylated 1,3-diketones with ethylenediamine hydroperchlorate (Saloutin, Skryabina, & Burgart, 1992).

Analytical and Structural Analysis

Research has also been conducted on the analytical and structural analysis of related diazepine compounds. Neville, Beckstead, and Shurvell (1995) conducted Fourier transform (FT) Raman and IR vibrational studies of flurazepam base and its salts, providing insights into the characteristic features of the diazepine ring and its substituents (Neville, Beckstead, & Shurvell, 1995). Similarly, the synthesis and properties of different diazepine derivatives, such as 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, were explored by Johnston and McNab (2009), contributing to the understanding of the chemical and structural characteristics of these compounds (Johnston & McNab, 2009).

Applications in Medical Research

While specific applications of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride in medical research are less prominent, related compounds have been explored for potential therapeutic uses. For example, novel benzodiazepines derivatives were studied as analgesic modulators, highlighting the potential for diazepine derivatives in the development of new analgesic drugs (Liu et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3.2ClH/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFFCWLFVPIHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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